NVS-CECR2-1: A Precision Probe for the CECR2 Bromodomain
NVS-CECR2-1: A Precision Probe for the CECR2 Bromodomain
Topic: NVS-CECR2-1 Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists
Technical Guide to Mechanism, Selectivity, and Experimental Application
Executive Summary
NVS-CECR2-1 is a high-affinity, selective chemical probe targeting the bromodomain (BRD) of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), NVS-CECR2-1 offers exquisite selectivity, enabling researchers to dissect the specific contributions of the CECR2-containing remodeling factor (CERF) complex in chromatin remodeling, neurulation, and DNA damage response (DDR).
This guide delineates the molecular mechanism of NVS-CECR2-1, provides evidence-based protocols for its validation, and establishes the causal link between probe application and chromatin dynamics.
The Molecular Target: CECR2 and the CERF Complex
To understand the utility of NVS-CECR2-1, one must first define the biological machinery it disrupts. CECR2 is an epigenetic "reader" protein that serves as a regulatory subunit for the ISWI (Imitation Switch) family of ATP-dependent chromatin remodelers.
-
Complex Assembly: CECR2 associates with SNF2L (SMARCA1) to form the CERF complex .[2]
-
Physiological Function: The CERF complex regulates nucleosome sliding and spacing, a process critical for neurulation (neural tube closure) and spermatogenesis.
-
The Bromodomain Role: The CECR2 bromodomain recognizes acetylated lysine residues on histone tails (specifically H3K18ac and H2A.Z). This interaction acts as a "molecular anchor," tethering the remodeling complex to specific chromatin loci to initiate nucleosome sliding.
Pharmacodynamics & Mechanism of Action
NVS-CECR2-1 functions as a competitive inhibitor of the protein-protein interaction (PPI) between the CECR2 bromodomain and acetylated histones.
Structural Basis of Inhibition
The CECR2 bromodomain contains a hydrophobic pocket characterized by a conserved asparagine (Asn) residue, which typically anchors the acetyl-lysine of histone tails via hydrogen bonding.
-
Binding Kinetics: NVS-CECR2-1 occupies this acetyl-lysine binding pocket with high affinity (KD = 80 nM ; IC50 = 47 nM ).
-
Displacement: By sterically occluding the binding groove, the probe prevents CECR2 from "reading" the histone code.
-
Functional Consequence: The loss of chromatin tethering leads to the release of the CERF complex from chromatin into the nucleoplasm, halting CECR2-dependent nucleosome remodeling and dampening the DNA damage response (specifically
-H2AX signaling).
Visualization of Signaling & Mechanism
The following diagram illustrates the competitive displacement mechanism and downstream biological effects.
Caption: Competitive inhibition mechanism of NVS-CECR2-1 disrupting the CECR2-Histone interaction.
Selectivity Profile & Chemical Biology
A critical requirement for any chemical probe is selectivity. Off-target effects, particularly against the ubiquitous BET family (BRD2/3/4), often confound experimental results.
The Selectivity Advantage
NVS-CECR2-1 has been profiled against a panel of 48 human bromodomains.[1]
-
BET Family: Displays negligible affinity for BRD4, avoiding the transcriptional suppression associated with BET inhibitors.
-
Family VIII: High selectivity against other Family VIII bromodomains.
-
Control Compound: NVS-CECR2-C is the structurally related negative control.[2] It lacks the binding affinity for CECR2, making it an essential tool for verifying that observed phenotypes are on-target.
Quantitative Data Summary
| Parameter | Value | Method | Significance |
| IC50 | 47 nM | AlphaScreen | Potent biochemical inhibition.[2] |
| KD | 80 nM | ITC (Isothermal Titration Calorimetry) | High thermodynamic affinity. |
| Selectivity | >100-fold | BromoScan (48-target panel) | Clean profile; minimal BET cross-reactivity. |
| Cellular Potency | 0.1 - 1.0 µM | FRAP / NanoBRET | Effective concentration for cellular assays. |
Experimental Protocols
To rigorously validate NVS-CECR2-1 activity in your specific model system, the following protocols are recommended. These move beyond simple viability assays to prove target engagement and chromatin displacement .
Protocol A: Fluorescence Recovery After Photobleaching (FRAP)
Rationale: This is the gold standard for measuring chromatin binding kinetics. An inhibitor should increase the mobility of the target protein (faster recovery) by reducing its residence time on chromatin.
Materials:
-
U2OS cells (or relevant line) transfected with GFP-CECR2 (full length).
-
NVS-CECR2-1 (Test) and NVS-CECR2-C (Control).[2]
-
Confocal microscope with FRAP module.
Workflow:
-
Transfection: Express GFP-CECR2 in cells 24 hours prior to imaging.
-
Treatment: Treat cells with 1.0 µM NVS-CECR2-1 for 1 hour. (Include a DMSO vehicle control and NVS-CECR2-C control).
-
Note: Pre-treatment with SAHA (2.5 µM) can increase global acetylation, enhancing the basal chromatin binding window for clearer inhibition contrast.
-
-
Bleaching: Select a region of interest (ROI) within the nucleus. Bleach with high-intensity laser (100% power) for <200ms.
-
Acquisition: Monitor fluorescence recovery in the ROI every 0.5s for 60–120 seconds.
-
Analysis: Calculate
(half-time of recovery).-
Expected Result: NVS-CECR2-1 treatment should significantly decrease the
compared to DMSO/Control, indicating the protein is diffusing freely rather than binding chromatin.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: Validates direct physical binding of the probe to CECR2 in live cells.
Workflow:
-
Treatment: Treat cells with NVS-CECR2-1 (concentration gradient: 0.1 to 10 µM) for 1 hour.
-
Harvest & Heat: Resuspend cells in PBS. Aliquot into PCR tubes. Heat individual aliquots to a specific denaturation temperature (determined previously, typically ~50-55°C for BRDs) for 3 minutes.
-
Lysis: Cool to RT, lyse cells (freeze-thaw or detergent).
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
-
Detection: Analyze supernatant via Western Blot (anti-CECR2).
-
Expected Result: NVS-CECR2-1 should stabilize soluble CECR2 at higher temperatures compared to vehicle, resulting in stronger bands in the soluble fraction.
-
Validation Workflow Diagram
Caption: Recommended validation pipeline for NVS-CECR2-1 from biochemistry to functional phenotype.
References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1: A chemical probe for CECR2.[1] SGC Chemical Probes.[1] [Link][1]
-
Im, J., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1][3] Scientific Reports, 10, 16320. [Link]
-
Banting, G.S., et al. (2005). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[4] Human Molecular Genetics, 14(4), 513–524. [Link]
Sources
- 1. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
